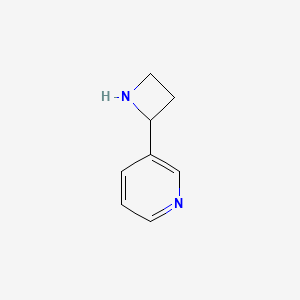

3-(Azetidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

62247-27-2 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

3-(azetidin-2-yl)pyridine |

InChI |

InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2 |

InChI Key |

KUPJKPMGKUDEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 3-(Azetidin-2-yl)pyridine derivatives often involves innovative methodologies that enhance their reactivity and functionalization. Recent studies have reported various synthetic approaches, including:

- Palladium-Catalyzed Reactions : A notable method involves palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination, which has been utilized to create functionalized azetidines from pyridine precursors. This approach demonstrates excellent functional group tolerance, allowing for the generation of complex structures with potential bioactivity .

- Borane-Promoted Reactions : Another method includes borane-promoted diastereoselective α-alkylation, which has been successfully applied to synthesize azetidine-containing compounds with promising biological profiles .

Biological Activities

The biological activities of this compound derivatives are extensive, particularly in antimicrobial applications. Several studies have investigated their efficacy against various pathogens:

- Antibacterial Activity : Compounds derived from this compound have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating zones of inhibition comparable to standard antibiotics like streptomycin .

- Antifungal Activity : In addition to antibacterial effects, these compounds have also been evaluated for antifungal activity. Studies have shown that certain derivatives possess effective antifungal properties against strains such as Candida albicans and Aspergillus niger, indicating their potential utility in treating fungal infections .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of this compound derivatives and assessed their antimicrobial activity through disc diffusion methods. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial potency. For example:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 3d | 17 | S. aureus |

| 3c | 14 | S. aureus |

| 3b | 11 | E. coli |

These findings highlight the structure-activity relationship (SAR) crucial for optimizing antimicrobial agents .

Case Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, derivatives were tested against multiple fungal strains. The results demonstrated varying degrees of effectiveness:

| Compound | Zone of Inhibition (mm) | Fungal Strain |

|---|---|---|

| 4a | 20 | Candida albicans |

| 4b | 15 | Aspergillus niger |

This study emphasizes the potential of these compounds in developing new antifungal therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Enzyme Kinetics and Binding Modes

- Piperidine-substituted pyridines (e.g., Compound 5) act as competitive LSD1 inhibitors, binding to the substrate pocket near FAD. Docking studies reveal interactions between the pyridine core and Tyr761/Ala539 .

- Azetidine analogs : Molecular modeling predicts that the azetidine’s constrained geometry may restrict optimal alignment with LSD1’s catalytic site, reducing affinity. Substitution at the 2-position (vs. 3-position in pyridine) may further alter binding .

Selectivity Profiles

- Piperidine-based inhibitors show >1,500-fold selectivity for LSD1 over MAOs due to the piperidine group’s fit into LSD1’s hydrophobic pocket .

Q & A

Q. What safety protocols should be followed when handling 3-(Azetidin-2-yl)pyridine in laboratory settings?

this compound derivatives often exhibit acute toxicity and irritancy. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the azetidine-pyridine linkage and substituent positions. Coupling constants in -NMR help identify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. For example, electron ionization (EI) at 70 eV provides diagnostic peaks for azetidine rings .

- Infrared (IR) Spectroscopy : Bands near 1600 cm indicate pyridine ring vibrations, while N-H stretches (3300–3500 cm) confirm secondary amines in azetidine .

Q. What are the common synthetic routes to prepare this compound?

- Cyclization Reactions : React 3-aminopyridine derivatives with 1,3-dihaloalkanes under basic conditions (e.g., KCO/DMF) to form the azetidine ring .

- Cross-Coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyridine’s 4-position using Pd catalysts (e.g., Pd(PPh)) and boronic acids .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of this compound derivatives?

- Electronic Properties : Hybrid functionals (e.g., B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer in materials science applications .

- Conformational Analysis : Geometry optimization at the 6-31G(d) basis set identifies low-energy conformers, crucial for drug design targeting enzymes (e.g., kinase inhibitors) .

- Reaction Mechanisms : Transition-state modeling explains regioselectivity in substitution reactions, such as nucleophilic attacks at the pyridine’s 3-position .

Q. How can crystallographic data resolve structural ambiguities in azetidine-pyridine derivatives?

- SHELX Refinement : Use SHELXL for small-molecule X-ray crystallography to refine bond lengths/angles and validate azetidine ring puckering (e.g., envelope vs. twist conformations) .

- Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD integrates Patterson methods and dual-space algorithms to resolve disorder .

Q. What strategies improve substitution reactions at the pyridine ring’s 3-position?

- Directing Groups : Install temporary groups (e.g., boronate esters) to direct electrophilic substitution. For example, iodination with NIS (N-iodosuccinimide) achieves >80% yield .

- Microwave-Assisted Synthesis : Reduce reaction times for SNAr (nucleophilic aromatic substitution) by 50% using controlled microwave heating (e.g., 150°C, 30 min) .

Q. How to troubleshoot low yields in coupling reactions involving this compound?

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- SAR Studies : Introduce electron-withdrawing groups (e.g., CF) at the 5-position to enhance binding to nicotinic acetylcholine receptors (nAChRs). Activity drops with bulkier substituents (e.g., t-Bu) due to steric hindrance .

- Metabolic Stability : Fluorination at the azetidine’s 3-position reduces CYP450-mediated oxidation, improving half-life in pharmacokinetic assays .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental results in azetidine-pyridine systems?

- Solvent Effects : DFT calculations often neglect solvent polarity. Re-optimize geometries with a polarizable continuum model (PCM) for solvents like DMSO to align with experimental NMR shifts .

- Dynamic Effects : MD simulations (e.g., AMBER) account for conformational flexibility missed in static DFT models, explaining unexpected reactivity in aqueous conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.